Ethyl 4-bromo-2-(chloromethyl)benzoate
Overview
Description
Ethyl 4-bromo-2-(chloromethyl)benzoate: is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid where the benzene ring is substituted with a bromo group at the 4th position and a chloromethyl group at the 2nd position, and an ethyl ester group at the carboxylic acid site. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Ethyl Benzoate: The compound can be synthesized by the halogenation of ethyl benzoate using bromine and chlorine in the presence of a suitable catalyst.
Substitution Reactions: Another method involves the substitution reaction of ethyl benzoate with appropriate halogenating agents under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Process: Some industrial setups may use a continuous process for large-scale production, where the reaction mixture is continuously fed into the reactor and the product is continuously removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various halogenated and non-halogenated derivatives.
Scientific Research Applications
Chemistry: Ethyl 4-bromo-2-(chloromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biological research to study the effects of halogenated compounds on biological systems. It can be used as a probe to understand cellular processes and enzyme activities.
Medicine: In medicinal chemistry, this compound is used to develop new pharmaceuticals. Its reactivity makes it a valuable building block for the synthesis of drug candidates.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which Ethyl 4-bromo-2-(chloromethyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely, but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Ethyl 4-bromo-2-chlorobenzoate: Similar to Ethyl 4-bromo-2-(chloromethyl)benzoate but lacks the chloromethyl group.
Ethyl 4-bromo-3-chlorobenzoate: Similar structure but with the chlorine atom at the 3rd position instead of the 2nd.
Ethyl 4-chloro-2-bromobenzoate: Chlorine and bromine positions are reversed compared to this compound.
Uniqueness: this compound is unique due to the presence of both bromo and chloromethyl groups on the benzene ring, which influences its reactivity and applications.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure allows for a wide range of chemical transformations, making it an important compound in organic synthesis and research.
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Properties
IUPAC Name |
ethyl 4-bromo-2-(chloromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRERZFXEVYWSAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217981 | |
Record name | Benzoic acid, 4-bromo-2-(chloromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956325-15-7 | |
Record name | Benzoic acid, 4-bromo-2-(chloromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956325-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-2-(chloromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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